molecular formula C10H18ClNO4 B15327741 Chloromethyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Chloromethyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Cat. No.: B15327741
M. Wt: 251.71 g/mol
InChI Key: ICLCMDRZPDDYDJ-UHFFFAOYSA-N
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Description

Chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate is a chemical compound with the molecular formula C9H16ClNO4 and a molecular weight of 237.68 g/mol . It is commonly used in organic synthesis and research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate typically involves the reaction of 3-aminopropanoic acid with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected amino acid. This intermediate is then reacted with chloromethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of chloromethyl 3-{(tert-butoxy)carbonylamino}propanoate involves its reactivity with nucleophiles and its ability to undergo deprotection reactions. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack, while the Boc group can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18ClNO4

Molecular Weight

251.71 g/mol

IUPAC Name

chloromethyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate

InChI

InChI=1S/C10H18ClNO4/c1-10(2,3)16-9(14)12(4)6-5-8(13)15-7-11/h5-7H2,1-4H3

InChI Key

ICLCMDRZPDDYDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC(=O)OCCl

Origin of Product

United States

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